molecular formula C9H15N3 B1427458 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole CAS No. 1339153-35-3

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Número de catálogo: B1427458
Número CAS: 1339153-35-3
Peso molecular: 165.24 g/mol
Clave InChI: UHVAVFGZMDXVEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is a pyrazole-based heterocyclic compound featuring a methyl group at the 1-position and a pyrrolidin-3-ylmethyl substituent at the 4-position. This structural motif is commonly exploited in medicinal chemistry for its ability to interact with biological targets, including enzymes and receptors .

Métodos De Preparación

One common method involves the reaction of an aryl-substituted pyrazole with a suitable reagent to introduce the pyrrolidin-3-ylmethyl group . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.

Análisis De Reacciones Químicas

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound is distinguished by its pyrrolidin-3-ylmethyl substituent. Below is a comparison with key analogs:

Compound Name Substituent at Pyrazole 4-Position Molecular Formula Key Structural Differences
Target Compound Pyrrolidin-3-ylmethyl C10H16N3* Saturated pyrrolidine ring
1-Methyl-4-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole 1-Methylpyrrole-2-yl C9H12N3 Unsaturated pyrrole ring
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole 4-Ethyl-4-methylpyrrolidin-3-yl C10H17N3 Ethyl and methyl groups on pyrrolidine
1-Methyl-4-(4-nitrophenyl)-1H-pyrazole 4-Nitrophenyl C10H9N3O2 Aromatic nitro group

*Estimated based on structural analysis.

  • Pyrrolidine vs.
  • Alkyl Substitutions : The ethyl and methyl groups in introduce steric bulk, which may reduce solubility but improve metabolic stability relative to the target compound.
  • Aromatic vs. Aliphatic : The 4-nitrophenyl group in provides strong electron-withdrawing effects, altering reactivity in cross-coupling reactions .

Key Reaction Data :

  • Yields for Suzuki couplings range from 65–76% depending on substituents .
  • Purity of intermediates is typically >97%, critical for downstream applications .

Actividad Biológica

1-Methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications, supported by recent research findings and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds, followed by methylation and cyclization processes. The characterization of synthesized compounds is usually confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, a study evaluating various pyrazole derivatives found that certain compounds exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising derivatives showed IC50 values in the low micromolar range, indicating strong growth inhibition .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
17lA5490.98 ± 0.08
17lMCF-71.05 ± 0.17
17lHeLa1.28 ± 0.25

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compound 17l was shown to inhibit c-Met signaling pathways in A549 cells, leading to increased apoptosis as confirmed by Western blot analysis and fluorescence quantitative PCR .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Some studies report that certain pyrazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The anti-inflammatory activity is often measured using assays that evaluate the inhibition of nitric oxide production in response to lipopolysaccharide (LPS) stimulation .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

CompoundIC50 (µg/mL)
Compound A60.56
Compound B57.24
Diclofenac54.65

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored, with several studies indicating efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of pyrazoles demonstrated significant antibacterial activity with MIC values ranging from 12.5 mg/mL to 25.1 µM against different pathogens .

Case Studies

A notable case study involved a derivative structurally similar to this compound that was evaluated for its synergistic effects when combined with conventional chemotherapy agents like doxorubicin. The combination therapy showed enhanced cytotoxicity in breast cancer cell lines characterized by poor prognosis, suggesting a potential for improved treatment regimens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves functionalizing the pyrazole core with a pyrrolidinylmethyl group. A common approach (e.g., for analogous compounds) starts with 1-methyl-4-nitro-1H-pyrazole, which undergoes nucleophilic substitution with pyrrolidine derivatives under controlled conditions . Optimization strategies include:

  • Catalyst selection: Palladium or copper catalysts enhance coupling efficiency in analogous pyrazole-pyrrolidine systems.
  • Temperature control: Reactions often proceed at 50–80°C to balance yield and side-product formation.
  • Solvent systems: Polar aprotic solvents like THF or DMF improve solubility of intermediates .

Table 1: Example Reaction Conditions for Pyrazole-Pyrrolidine Hybrid Synthesis

PrecursorReagentCatalystTemp (°C)Yield (%)Reference
1-Methyl-4-nitro-1H-pyrazolePyrrolidineCuSO₄5061
1-Methyl-4-bromo-1H-pyrazolePyrrolidin-3-ylmethanolPd(PPh₃)₄8078

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR: The pyrrolidine ring protons (δ 1.8–3.0 ppm) and pyrazole protons (δ 7.2–8.1 ppm) show distinct splitting patterns. Methyl groups on the pyrazole appear as singlets near δ 3.5 ppm .
  • IR: Stretching vibrations for C-N (1250–1350 cm⁻¹) and pyrrolidine N-H (3300 cm⁻¹) are key identifiers.
  • Mass Spectrometry: High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 206.1 for C₁₀H₁₆N₃) .

Q. What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Temperature: Long-term stability is maintained at –20°C; avoid repeated freeze-thaw cycles.
  • Moisture control: Desiccants (e.g., silica gel) prevent hydrolysis of the pyrrolidine moiety .

Q. What in vitro assays are suitable for initial biological screening of this compound?

Answer:

  • Enzyme inhibition: Test against kinases or GPCRs using fluorescence polarization or radiometric assays.
  • Antimicrobial activity: Minimum inhibitory concentration (MIC) assays in bacterial/fungal models .
  • Cytotoxicity: MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Q. How does the pyrrolidinylmethyl substituent influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity: The pyrrolidine ring increases logP compared to unsubstituted pyrazoles, enhancing membrane permeability.
  • Solubility: Protonation of the pyrrolidine nitrogen improves aqueous solubility at physiological pH.
  • Steric effects: The substituent’s bulkiness may hinder binding to flat active sites .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
  • Molecular Docking: Simulate interactions with target proteins (e.g., CRF-1 receptors) using AutoDock Vina. For example, pyrrolidine’s NH group may form hydrogen bonds with Asp-187 in the receptor .

Table 2: Example Docking Scores for Analogous Compounds

CompoundTarget ProteinBinding Affinity (kcal/mol)Reference
1-Methyl-4-nitro-pyrazoleCRF-1 Receptor–9.2
Pyrrolidine-pyrazole hybridKinase X–8.5

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

Answer:

  • Meta-analysis: Compare IC₅₀ values across studies, controlling for assay conditions (e.g., pH, cell type).
  • Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., nitro vs. methyl groups) to isolate contributing factors .
  • Orthogonal assays: Validate antimicrobial claims using both MIC and time-kill kinetics .

Q. How can regioselective functionalization of the pyrazole core be achieved?

Answer:

  • Directing groups: Install temporary groups (e.g., sulfonyl) at C-3 to direct electrophilic substitution to C-4 .
  • Cross-coupling: Use Suzuki-Miyaura reactions with boronic acids (e.g., 4-methylphenylboronic acid) for C-5 modifications .

Q. What advanced characterization techniques (e.g., X-ray crystallography) reveal conformational flexibility?

Answer:

  • Single-crystal X-ray diffraction: Resolve bond angles and torsion angles between the pyrazole and pyrrolidine rings. For example, a 2024 study showed a dihedral angle of 15.2° in a related compound, indicating moderate flexibility .
  • Dynamic NMR: Monitor ring puckering of pyrrolidine at variable temperatures .

Q. How do solvent effects impact the compound’s reactivity in catalytic reactions?

Answer:

  • Polar solvents (DMF, DMSO): Stabilize transition states in SNAr reactions, increasing substitution rates.
  • Nonpolar solvents (toluene): Favor radical intermediates in photochemical reactions.
  • Protic vs. aprotic: Protic solvents (e.g., ethanol) may protonate the pyrrolidine nitrogen, altering nucleophilicity .

Propiedades

IUPAC Name

1-methyl-4-(pyrrolidin-3-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-9(6-11-12)4-8-2-3-10-5-8/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVAVFGZMDXVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole
1-methyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.